1-(4-Cyclobutylidenepiperidin-1-yl)pent-4-en-1-one
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Overview
Description
1-(4-Cyclobutylidenepiperidin-1-yl)pent-4-en-1-one is a complex organic compound with a unique structure that includes a cyclobutylidene group attached to a piperidine ring, which is further connected to a pent-4-en-1-one moiety
Preparation Methods
The synthesis of 1-(4-Cyclobutylidenepiperidin-1-yl)pent-4-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutylidene Group: This step involves the cyclization of a suitable precursor to form the cyclobutylidene moiety.
Attachment to Piperidine: The cyclobutylidene group is then attached to a piperidine ring through a nucleophilic substitution reaction.
Formation of the Pent-4-en-1-one Moiety: The final step involves the addition of the pent-4-en-1-one group to the piperidine ring, typically through a condensation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(4-Cyclobutylidenepiperidin-1-yl)pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to drive the reactions to completion.
Scientific Research Applications
1-(4-Cyclobutylidenepiperidin-1-yl)pent-4-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways or diseases.
Industry: It is used in the production of specialty chemicals and materials, where its unique structure imparts specific properties to the final products.
Mechanism of Action
The mechanism of action of 1-(4-Cyclobutylidenepiperidin-1-yl)pent-4-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in the activity or function of the target molecules. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
1-(4-Cyclobutylidenepiperidin-1-yl)pent-4-en-1-one can be compared with similar compounds such as:
4-Penten-1-ol: A simpler compound with a similar pentenyl group but lacking the cyclobutylidene and piperidine moieties.
4-Pentyn-1-ol: Another related compound with an alkyne group instead of the alkene group in this compound.
Cyclobutylidenepiperidine: A compound that shares the cyclobutylidene and piperidine structure but lacks the pent-4-en-1-one moiety.
The uniqueness of this compound lies in its combination of these structural features, which imparts specific chemical and biological properties not found in the simpler analogs.
Properties
IUPAC Name |
1-(4-cyclobutylidenepiperidin-1-yl)pent-4-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-3-7-14(16)15-10-8-13(9-11-15)12-5-4-6-12/h2H,1,3-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZAGGDNYZEJGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC(=C2CCC2)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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